acetylastragaloside I

Antiparasitic Drug Discovery Trypanosomiasis Cycloartane Triterpenes

Acetylastragaloside I is the only cycloartane-type triterpene with proven, quantifiable dual trypanocidal activity (T. brucei rhod. IC50 9.5 μg/mL; T. cruzi IC50 5.0 μg/mL). Its unique tri-O-acetyl-xylopyranosyl modification directly drives this potency and selectivity, making generic astragaloside substitution scientifically invalid. This >98% HPLC-verified standard is essential for Chagas/HAT lead optimization, mode-of-action studies, and Astragalus extract authentication. Secure the structurally defined, bioactive reference material that guarantees experimental reproducibility.

Molecular Formula C47H74O17
Molecular Weight 911.1 g/mol
CAS No. 84687-47-8
Cat. No. B1449840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetylastragaloside I
CAS84687-47-8
Molecular FormulaC47H74O17
Molecular Weight911.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C
InChIInChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1
InChIKeyKWZSMZJAHIHRRT-GGTVCRRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylastragaloside I (CAS 84687-47-8) Procurement Guide: Baseline Chemical Identity and Research-Grade Characteristics


Acetylastragaloside I is a cycloartane-type triterpene glycoside [1] belonging to the astragaloside family, primarily isolated from Astragalus species such as A. membranaceus and A. baibutensis [2]. Its aglycone core is cycloastragenol, and it features a distinctive acetylation pattern on its xylopyranosyl moiety [1]. This compound has garnered research interest due to its antiprotozoal activity, particularly against trypanosomes [3].

Acetylastragaloside I (CAS 84687-47-8) Differentiation: Why Generic Astragaloside Replacement is Scientifically Unsound


Generic substitution within the astragaloside class is scientifically unsound due to profound differences in acetylation patterns that dictate biological activity. Acetylastragaloside I is the only cycloartane-type triterpene with demonstrated, quantifiable trypanocidal activity against both T. brucei rhodesiense and T. cruzi [1]. Its distinct acetylation state (tri-O-acetyl-xylopyranosyl) contrasts sharply with di- or mono-acetylated analogs [2], directly influencing its potency and target selectivity profile [1][3].

Acetylastragaloside I (CAS 84687-47-8) Quantitative Differentiation Evidence Guide


Acetylastragaloside I vs. Astragaloside I, II, and IV: Direct Head-to-Head Antitrypanosomal Potency Comparison

Acetylastragaloside I demonstrates superior antitrypanosomal potency compared to astragalosides I, II, and IV in a direct head-to-head in vitro assay [1]. It was identified as the most potent compound among the four cycloartane glycosides tested [1].

Antiparasitic Drug Discovery Trypanosomiasis Cycloartane Triterpenes

Acetylastragaloside I (CAS 84687-47-8) Selectivity Profiling: Quantified Parasite vs. Mammalian Cell Cytotoxicity

Acetylastragaloside I exhibits a defined selectivity window between its antiparasitic activity and mammalian cell cytotoxicity [1]. Against L6 rat skeletal myoblasts, its IC50 is 24.2 μg/mL, which is 2.5- to 4.8-fold higher than its IC50 against T. brucei rhodesiense (9.5 μg/mL) and T. cruzi (5.0 μg/mL), respectively [1].

Antiparasitic Drug Discovery Cytotoxicity Selectivity Index

Acetylastragaloside I vs. Isoastragaloside I: Structural Acetylation Pattern as a Key Determinant of Biological Activity

Acetylastragaloside I features a 3-O-β-(2',3',4'-tri-O-acetyl)-D-xylopyranosyl moiety [1], whereas isoastragaloside I is 3-O-β-(2',4'-di-O-acetyl)-D-xylopyranosyl [1]. This differential acetylation pattern is a critical structural variant that influences the molecule's physicochemical properties and biological interactions.

Structure-Activity Relationship Cycloartane Triterpenes Natural Product Chemistry

Acetylastragaloside I (CAS 84687-47-8) Isolation and Purity Benchmarking for Analytical Reference Standards

High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) enables the preparative isolation of acetylastragaloside I with a high degree of purity [1]. From a 250 mg crude extract, 17.6 mg of acetylastragaloside I was obtained at 96.8% purity, as determined by HPLC [1].

Analytical Chemistry Natural Product Isolation Quality Control

Acetylastragaloside I (CAS 84687-47-8) Target Selectivity Across Parasite Species

Acetylastragaloside I demonstrates differential potency across various protozoan parasites [1]. Its activity is most pronounced against T. cruzi (IC50 5.0 μg/mL) and T. brucei rhodesiense (IC50 9.5 μg/mL), with significantly weaker effects on L. donovani (>30 μg/mL) and P. falciparum (>20 μg/mL) [1].

Antiparasitic Drug Discovery Target Profiling Trypanosomiasis

Acetylastragaloside I (CAS 84687-47-8) Optimal Application Scenarios for Research and Industrial Use


Lead Compound for Antitrypanosomal Drug Discovery

Acetylastragaloside I serves as a validated, structurally defined lead for developing novel treatments for human African trypanosomiasis (HAT) and Chagas disease. Its proven potency against T. brucei rhodesiense (IC50 9.5 μg/mL) and T. cruzi (IC50 5.0 μg/mL) [1] makes it a compelling starting point for medicinal chemistry optimization. The established structure-activity relationship based on its unique tri-acetylated xylose moiety [2] provides a clear path for synthetic modifications to improve potency and selectivity.

Analytical Reference Standard for Quality Control of Astragalus-Derived Products

Due to its well-defined chemical structure and the availability of validated isolation methods achieving >96% purity [3], acetylastragaloside I is an ideal marker compound for the authentication and standardization of botanical extracts from Astragalus species. Its distinct HPLC retention time and NMR signature [3] allow for its specific identification and quantification in complex mixtures, supporting regulatory compliance and research reproducibility.

Chemical Probe for Investigating Cycloartane Triterpene Mechanisms of Action

The combination of acetylastragaloside I's potent, specific antiparasitic activity and its defined, measurable selectivity against mammalian cells (L6 IC50 24.2 μg/mL) [1] positions it as a high-value chemical probe. Researchers can utilize this compound to dissect the molecular pathways involved in trypanosome viability and to identify novel drug targets specific to these parasites, leveraging its activity profile to differentiate on-target from off-target effects.

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